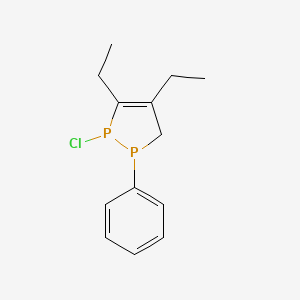
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is a unique organophosphorus compound. This compound features a diphosphole ring, which is a five-membered ring containing two phosphorus atoms. The presence of chlorine, ethyl, and phenyl groups attached to the diphosphole ring makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated phosphorus compound with an ethyl-substituted phenyl compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diphosphole derivatives.
Scientific Research Applications
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine, ethyl, and phenyl groups, which can affect the electron density and steric properties of the diphosphole ring. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3-dihydro-1H-1,2-diphosphole: Lacks the ethyl and phenyl groups, making it less sterically hindered.
4,5-Diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
Uniqueness
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is unique due to the combination of chlorine, ethyl, and phenyl groups attached to the diphosphole ring
Properties
CAS No. |
163277-09-6 |
|---|---|
Molecular Formula |
C13H17ClP2 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
1-chloro-4,5-diethyl-2-phenyl-3H-diphosphole |
InChI |
InChI=1S/C13H17ClP2/c1-3-11-10-15(16(14)13(11)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
TUCCFRGYDCHALM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(P(P(C1)C2=CC=CC=C2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


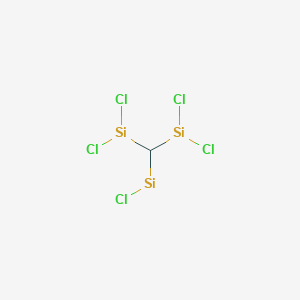
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
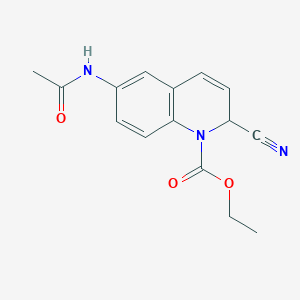
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
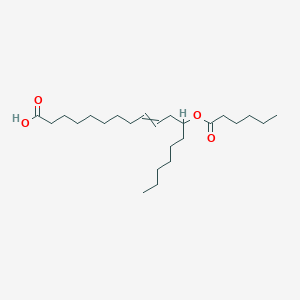
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

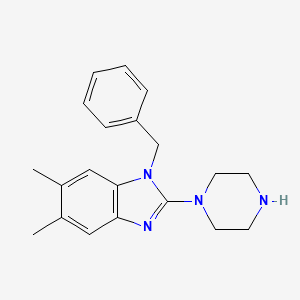
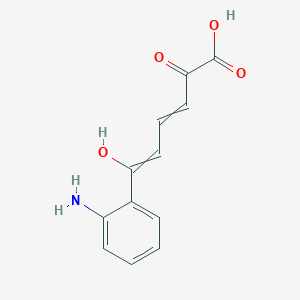
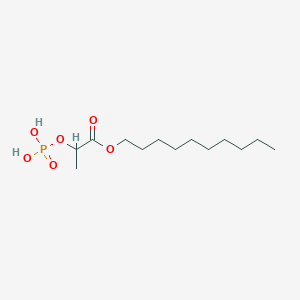
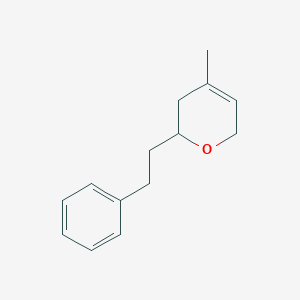
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
